2-(Bromomethyl)-6-phenylbenzo[d]thiazole
Description
Significance of the Benzothiazole (B30560) Scaffold in Organic Synthesis and Medicinal Chemistry
The benzothiazole moiety is a recurring motif in a vast number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.net These include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.net The inherent bioactivity of the benzothiazole core has made it a popular target for drug discovery and development programs.
In organic synthesis, benzothiazoles serve as crucial intermediates and building blocks. purkh.combldpharm.com The thiazole (B1198619) ring can be readily functionalized at various positions, allowing for the introduction of a wide range of substituents and the construction of intricate molecular architectures. The stability of the benzothiazole ring system under various reaction conditions further enhances its synthetic utility.
Rationale for Focused Research on 2-(Bromomethyl)-6-phenylbenzo[d]thiazole as a Versatile Synthetic Intermediate and Bioactive Scaffold
The specific substitution pattern of this compound endows it with unique chemical reactivity and potential for biological activity. The presence of a phenyl group at the 6-position and a bromomethyl group at the 2-position creates a molecule with distinct and valuable characteristics.
The rationale for focused research on this compound can be broken down as follows:
Versatile Synthetic Intermediate: The key to its versatility lies in the highly reactive bromomethyl group at the 2-position. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups through reactions with nucleophiles such as amines, thiols, and alcohols. nih.gov This reactivity enables the construction of extensive libraries of derivatives for biological screening. A general synthetic approach to the 6-phenylbenzothiazole core involves the Suzuki cross-coupling of a 6-bromobenzothiazole (B1273717) derivative with phenylboronic acid, a reaction that has been shown to proceed in good yields. nih.gov Subsequent benzylic bromination of a 2-methyl precursor, often with N-bromosuccinimide (NBS), would yield the target compound. researchgate.net
Bioactive Scaffold: The substitution at both the 2 and 6-positions of the benzothiazole ring is known to be critical for biological activity. The phenyl group at the 6-position can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity. The substituent at the 2-position can be tailored to interact with specific residues within an enzyme's active site or a receptor's binding pocket. For instance, derivatives of 6-arylbenzothiazoles have been investigated for their antioxidant and anti-urease activities. researchgate.netnih.gov
A study by Rasool et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities. researchgate.netnih.gov While not the exact target compound, this research highlights the potential of the 6-phenylbenzothiazole scaffold in generating bioactive molecules. The study reported that some of these derivatives exhibited significant urease inhibition and antioxidant properties. researchgate.netnih.gov
Overview of Key Academic Research Trajectories for This Chemical Entity
While dedicated research focused solely on this compound is still emerging, its implicit importance can be inferred from several key research trajectories within the broader field of benzothiazole chemistry.
One major research direction involves the use of 2-(bromomethyl)benzothiazole derivatives as key building blocks for the synthesis of more complex heterocyclic systems. The reactive bromomethyl group serves as a handle to introduce various side chains and to construct fused ring systems. For example, reactions with various nucleophiles can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, thereby expanding the chemical diversity of the benzothiazole library. nih.gov
Another significant area of investigation is the exploration of the pharmacological potential of derivatives synthesized from this compound. Given the established bioactivity of the benzothiazole scaffold, researchers are actively synthesizing and screening new derivatives for a range of therapeutic targets. The 6-phenyl substitution is of particular interest due to its potential to enhance biological activity through favorable interactions with biomolecules. Research into related 6-substituted benzothiazoles has shown promising results in areas such as anticancer and antimicrobial activities. nih.gov
Future research is likely to focus on the development of efficient and scalable synthetic routes to this compound and its subsequent utilization in the creation of novel compounds with tailored biological activities. The exploration of its potential in materials science, for example as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe, also represents a promising avenue for future investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10BrNS |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(bromomethyl)-6-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-9-14-16-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FTCOBSPKLDFRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 6 Phenylbenzo D Thiazole
Strategies for Benzothiazole (B30560) Ring Construction and Initial Derivatization
The construction of the benzothiazole ring system is the foundational step in the synthesis of the target molecule. Several classical and modern methods can be adapted for this purpose, with the Hantzsch and Gabriel syntheses representing potential, albeit indirect, pathways to key intermediates.
Hantzsch Thiazole (B1198619) Synthesis and Its Adaptations
The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings through the condensation of an α-haloketone and a thioamide. synarchive.commdpi.comyoutube.com While traditionally used for simple thiazoles, this methodology can be conceptually adapted for the synthesis of a 2-methyl-6-phenylbenzothiazole (B11400) precursor.
A plausible adaptation would involve the reaction of a 2-amino-5-phenylthiophenol with a suitable reagent that can provide the "C-CH3" fragment of the thiazole ring. A more direct, albeit modified, Hantzsch-type approach would involve the reaction of an α-halo ketone with a thioamide. youtube.com For instance, the reaction between 2-bromo-1-(4-phenyl-2-aminophenyl)ethan-1-one and a thioamide source could theoretically lead to the desired benzothiazole core. However, the synthesis of the starting α-haloketone can be challenging.
The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The reaction is often carried out in a suitable solvent like methanol (B129727) and may require heating. youtube.com
Gabriel Synthesis and Related Approaches
The Gabriel synthesis is a classical method for the preparation of primary amines from alkyl halides using potassium phthalimide. libretexts.orgmasterorganicchemistry.comyoutube.com A direct application of the Gabriel synthesis for the construction of the 2-methyl-6-phenylbenzothiazole core is not conventional, as it is primarily a method for amine synthesis, not for the formation of a thiazole ring with a methyl substituent.
However, a related approach could be envisioned where a pre-formed 6-phenyl-2-halobenzothiazole is reacted with a methylating agent. More practically, the synthesis of the benzothiazole ring often involves the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its derivative. For instance, the reaction of 2-amino-5-phenylthiophenol with acetic anhydride (B1165640) can yield 2-methyl-6-phenylbenzo[d]thiazole. google.com This approach is a common and efficient method for the synthesis of 2-alkylated benzothiazoles. mdpi.com
Introduction of the Bromomethyl Moiety at Position 2
Once the 2-methyl-6-phenylbenzo[d]thiazole precursor is synthesized, the next critical step is the introduction of the bromine atom onto the methyl group at position 2. This transformation is typically achieved through a free-radical bromination reaction.
The method of choice for this benzylic-type bromination is the use of N-Bromosuccinimide (NBS). wikipedia.org NBS is a convenient and selective reagent for the bromination of allylic and benzylic positions. wikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or 1,2-dichlorobenzene (B45396) under reflux or irradiation with light. wikipedia.orgresearchgate.net
The mechanism proceeds via a free-radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of 2-methyl-6-phenylbenzo[d]thiazole to form a stable benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired 2-(bromomethyl)-6-phenylbenzo[d]thiazole and a succinimidyl radical, which continues the chain. chegg.comyoutube.comyoutube.com The high selectivity for the benzylic position is due to the resonance stabilization of the intermediate radical. vaia.com
| Reagent | Initiator | Solvent | Conditions | Outcome |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4 or 1,2-Dichlorobenzene | Reflux or light irradiation | Selective bromination of the methyl group to form the bromomethyl group. wikipedia.orgresearchgate.net |
Incorporation of the Phenyl Group at Position 6 through Cross-Coupling Methodologies
A highly efficient and versatile method for introducing the phenyl group at the 6-position of the benzothiazole ring is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. hpu2.edu.vnnih.gov This reaction involves the coupling of an organoboron reagent (e.g., phenylboronic acid) with a halide or triflate derivative.
Palladium-Catalyzed Suzuki Cross-Coupling Reactions for Aryl Substitutions
The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds. nih.gov In the context of synthesizing this compound, the strategy would involve coupling a 6-bromo-2-methylbenzo[d]thiazole intermediate with phenylboronic acid. nih.govresearchgate.net This approach allows for the late-stage introduction of the phenyl group, which can be advantageous.
The catalytic cycle of the Suzuki reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.
Optimization of Reaction Conditions: Catalyst Loading, Solvent, Temperature, and Base Effects
The success and efficiency of the Suzuki cross-coupling reaction are highly dependent on the careful optimization of various reaction parameters.
Catalyst Loading: The amount of palladium catalyst used can significantly impact the reaction yield and rate. Typically, catalyst loading ranges from 1 to 5 mol%. nih.gov While higher loadings can increase the reaction rate, they also add to the cost and can lead to difficulties in purification.
Solvent: The choice of solvent is crucial and can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for Suzuki couplings include toluene, 1,4-dioxane (B91453), and dimethylformamide (DMF). nih.govresearchgate.net The use of aqueous solvent mixtures, such as dioxane/water, can also be beneficial. nih.gov
Temperature: The reaction temperature is another critical parameter. Reactions are often carried out at elevated temperatures, typically between 80-120 °C, to ensure a reasonable reaction rate. hpu2.edu.vnnih.gov
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. A variety of inorganic bases can be used, with potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) being common choices. hpu2.edu.vnnih.gov The strength and nature of the base can affect the reaction outcome.
A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated that using Pd(PPh3)4 as the catalyst with K3PO4 as the base in 1,4-dioxane at 95 °C gave good yields. nih.gov Another report on the synthesis of 2-amino-6-arylbenzothiazoles found that Pd(0) catalysts in DMF with a base were effective. nih.gov
Table of Optimized Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 95 | 80-85 | nih.gov |
| Pd(0) | K2CO3 | DMF | 120 | 80-95 | hpu2.edu.vn |
| PdCl2/2-phenylimidazole | K2CO3 | Anhydrous DMF | 120 | High | hpu2.edu.vn |
| Pd2(dba)3 | Na2CO3 | Dioxane/Water | Not specified | 83 | nih.gov |
These findings highlight the importance of fine-tuning the reaction conditions to achieve optimal results in the synthesis of 6-phenylbenzothiazole derivatives.
Alternative Synthetic Pathways and Multi-Component Reaction Approaches
While direct, single-step syntheses of this compound are not extensively documented, alternative and multi-component reaction strategies can be devised based on established benzothiazole synthesis principles. These approaches offer advantages in terms of efficiency, atom economy, and the ability to construct complex molecules from simple precursors in a single pot.
A plausible alternative pathway involves a multi-component reaction to first synthesize a stable precursor, such as 2-(hydroxymethyl)-6-phenylbenzo[d]thiazole , which can then be readily converted to the target bromomethyl derivative. A key starting material for this approach is 4-phenyl-2-aminothiophenol .
Proposed Multi-Component Synthesis of 2-(Hydroxymethyl)-6-phenylbenzo[d]thiazole
A one-pot, three-component reaction could be employed for the synthesis of 2-(hydroxymethyl)-6-phenylbenzo[d]thiazole. This reaction would likely involve the condensation of 4-phenyl-2-aminothiophenol , an aldehyde, and a suitable oxidizing agent. The general mechanism for benzothiazole formation from 2-aminothiophenols and aldehydes is well-established and proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. mdpi.commdpi.comekb.egresearchgate.net
A specific implementation could involve the reaction of 4-phenyl-2-aminothiophenol with glycolaldehyde (B1209225) . The reaction would proceed as follows:
Initial Condensation: The amino group of 4-phenyl-2-aminothiophenol attacks the carbonyl carbon of glycolaldehyde to form a Schiff base intermediate.
Cyclization: The proximate thiol group then attacks the imine carbon, leading to the formation of the 2-(hydroxymethyl)benzothiazoline ring.
Oxidation: An oxidizing agent, which could be as simple as atmospheric oxygen or a mild chemical oxidant like hydrogen peroxide, facilitates the aromatization of the thiazoline (B8809763) ring to the final benzothiazole product. mdpi.commdpi.com
The reaction conditions for such a synthesis would need to be optimized, but literature precedents for similar transformations suggest that solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) and temperatures ranging from room temperature to reflux could be effective. mdpi.comnih.gov
Table 2.4.1: Proposed Multi-Component Reaction for 2-(Hydroxymethyl)-6-phenylbenzo[d]thiazole
| Reactant 1 | Reactant 2 | Oxidant | Proposed Product |
| 4-Phenyl-2-aminothiophenol | Glycolaldehyde | Air / H₂O₂ | 2-(Hydroxymethyl)-6-phenylbenzo[d]thiazole |
Conversion to this compound
Once the 2-(hydroxymethyl) precursor is synthesized, it can be converted to the target compound, This compound , using standard brominating agents for benzylic alcohols. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are commonly used for this type of transformation.
Synthesis of the Key Intermediate: 4-Phenyl-2-aminothiophenol
The commercial availability of 4-phenyl-2-aminothiophenol may be limited, necessitating its synthesis. A potential route starts from the readily available 4-bromoaniline.
Suzuki-Miyaura Coupling: 4-Bromoaniline can be coupled with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield 4-aminobiphenyl (B23562). mdpi.com
Diazotization and Thiolation: The resulting 4-aminobiphenyl can undergo diazotization followed by reaction with a sulfur source, such as potassium ethyl xanthate, and subsequent hydrolysis to introduce the thiol group ortho to the amino group, yielding 4-phenyl-2-aminothiophenol.
This multi-step synthesis of the key intermediate, followed by the proposed multi-component reaction and subsequent bromination, represents a complete and viable alternative pathway for the synthesis of this compound.
Chemical Reactivity and Derivatization of 2 Bromomethyl 6 Phenylbenzo D Thiazole
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The most prominent feature influencing the reactivity of 2-(Bromomethyl)-6-phenylbenzo[d]thiazole is the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is characteristic of benzylic-type halides, where the adjacent aromatic system stabilizes the transition state of the SN2 reaction or a potential carbocation intermediate in an SN1-type process.
Formation of Alkylated and Substituted Derivatives
The carbon atom of the bromomethyl group is highly electrophilic and serves as a prime target for nucleophilic attack. This allows for the straightforward formation of a diverse range of derivatives through the displacement of the bromide ion. Reactions with alkoxides (RO⁻), for instance, yield the corresponding ether derivatives, while reaction with cyanide ions (CN⁻) would produce the corresponding nitrile, extending the carbon chain by one atom.
These substitution reactions are fundamental in modifying the structure and properties of the parent molecule, enabling the introduction of new functional groups and the construction of larger, more complex molecular architectures.
Reactions with Various Heteronucleophiles
The electrophilic bromomethyl group reacts readily with a wide range of heteroatom nucleophiles, including those based on nitrogen, sulfur, and oxygen. For example, amines (primary, secondary, or aromatic) can displace the bromide to form the corresponding substituted aminomethyl derivatives. Similarly, thiols and their corresponding thiolates (RS⁻) are excellent nucleophiles for this transformation, leading to the formation of thioethers.
An analogous reaction has been studied involving 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol. nih.govnih.gov In this process, the thiolate anion acts as the nucleophile, attacking the electrophilic center to displace the bromide. nih.govnih.gov This highlights the general susceptibility of such bromomethylated heterocycles to attack by sulfur-based nucleophiles. These reactions are crucial for creating molecules with potential applications in materials science and medicinal chemistry, where the introduction of specific heteroatomic linkages is often a key design strategy. nih.gov
Generation of Phosphorus Ylides for Wittig-Type Transformations
The bromomethyl group is an ideal precursor for the generation of phosphorus ylides, which are the key reagents in the Wittig reaction for alkene synthesis. organic-chemistry.orgwikipedia.org The initial step involves the reaction of this compound with a phosphine, typically triphenylphosphine (B44618), in an SN2 reaction to form a stable phosphonium (B103445) salt. libretexts.org
This phosphonium salt possesses an acidic proton on the carbon adjacent to the phosphorus atom. libretexts.org Treatment with a strong base, such as n-butyllithium or sodium hydride, deprotonates this carbon to generate the highly nucleophilic phosphorus ylide, also known as a Wittig reagent. organic-chemistry.orglibretexts.org
This ylide can then react with a wide variety of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide as a stable byproduct. organic-chemistry.orgmasterorganicchemistry.com This two-step sequence provides a powerful and reliable method for converting carbonyl compounds into alkenes with the 6-phenylbenzo[d]thiazol-2-ylmethyl moiety attached, ensuring a fixed position for the newly formed double bond. libretexts.orglibretexts.org A similar strategy has been employed in the synthesis of thiazole-based stilbene (B7821643) analogs, where a bromomethylthiazole is converted to a phosphonate (B1237965) for use in a Wittig-Horner reaction. nih.gov
Electrophilic Aromatic Substitution on the Phenyl and Benzothiazole (B30560) Moieties
Electrophilic aromatic substitution (EAS) provides a pathway to functionalize the aromatic rings of this compound. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the rings. unizin.orglibretexts.org
The molecule has two aromatic systems that can potentially undergo EAS: the benzothiazole ring system and the phenyl substituent at the 6-position.
Substitution on the C6-Phenyl Ring: The phenyl group at position 6 is activated by the electron-donating benzothiazole substituent (via resonance). Substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. masterorganicchemistry.com The benzothiazole group itself will act as an ortho-, para-director for substitution on the pendant phenyl ring. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) is expected to occur primarily at the ortho and para positions of this phenyl ring. organicchemistrytutor.com
| Reaction Type | Reagents | Expected Major Products (on C6-Phenyl Ring) |
| Nitration | HNO₃, H₂SO₄ | 2-(Bromomethyl)-6-(2-nitrophenyl)benzo[d]thiazole & 2-(Bromomethyl)-6-(4-nitrophenyl)benzo[d]thiazole |
| Bromination | Br₂, FeBr₃ | 2-(Bromomethyl)-6-(2-bromophenyl)benzo[d]thiazole & 2-(Bromomethyl)-6-(4-bromophenyl)benzo[d]thiazole |
| Sulfonation | SO₃, H₂SO₄ | 2-(6-(Benzo[d]thiazol-2-yl)methyl)benzenesulfonic acid & 4-(6-(Benzo[d]thiazol-2-yl)methyl)benzenesulfonic acid |
Strategic Functional Group Transformations at the Benzothiazole Core and Phenyl Substituent
Beyond the direct reactions of the bromomethyl group, strategic transformations can be performed on the core structure to create diverse analogs. A key strategy for the synthesis and modification of the 6-phenylbenzothiazole scaffold is the Suzuki cross-coupling reaction. wikipedia.org
This palladium-catalyzed reaction is one of the most effective methods for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.govresearchgate.net In the context of our target molecule, the 6-phenyl substituent can be introduced by coupling a 6-halobenzothiazole precursor (e.g., 2-methyl-6-bromobenzothiazole) with phenylboronic acid or its esters. nih.govresearchgate.net
Research has demonstrated the successful application of Suzuki coupling on various benzothiazole substrates. For instance, 2-amino-6-bromobenzothiazole (B93375) has been effectively coupled with a range of aryl boronic acids and esters to produce 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.govnih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to improve yields. nih.govnih.gov Dioxane has been found to be an effective solvent for these transformations. nih.gov This methodology offers a powerful route to synthesize the 6-phenylbenzothiazole skeleton, which can then be further functionalized, for example, by bromination of the 2-methyl group to yield the title compound.
| Reaction | Substrate 1 | Substrate 2 | Catalyst/Base/Solvent | Product Type | Ref. |
| Suzuki Coupling | 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane/H₂O | 6-Phenylbenzo[d]thiazol-2-amine | nih.gov |
| Suzuki Coupling | N-(6-bromobenzo[d]thiazol-2-yl)acetamide | p-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane (B91453) | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | nih.gov |
| Suzuki Coupling | 2'-Bromo-2-aryl benzothiazole | Arylboronic acid | Pd₂(dba)₃ / Na₂CO₃ / Dioxane/H₂O | 2'-Aryl-2-aryl benzothiazole | nih.gov |
These strategic transformations underscore the utility of the benzothiazole scaffold as a versatile platform for constructing a wide range of derivatives, with the Suzuki coupling being a particularly powerful tool for elaborating the 6-position of the ring system.
Spectroscopic and Structural Elucidation of 2 Bromomethyl 6 Phenylbenzo D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-(bromomethyl)-6-phenylbenzo[d]thiazole and its analogues. Through the analysis of ¹H and ¹³C NMR spectra, as well as other specialized NMR techniques, detailed information about the molecular connectivity and environment of each atom can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of a typical benzothiazole (B30560) derivative provides key insights into the number, environment, and connectivity of protons within the molecule. For instance, in derivatives of 2-aminobenzothiazole, the aromatic protons of the benzothiazole ring system typically appear as multiplets in the range of δ 7.0–8.8 ppm. asianpubs.org The chemical shifts of these protons are influenced by the nature and position of substituents on the benzene (B151609) ring.
In the case of this compound, the methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to exhibit a characteristic singlet in the upfield region of the spectrum. The integration of this peak would correspond to two protons. The phenyl group at the 6-position would show a set of signals in the aromatic region, with their multiplicity and chemical shifts dependent on the substitution pattern of the phenyl ring itself. For example, a study on 2-(4-methoxyphenyl)benzo[d]thiazole showed aromatic proton signals as multiplets between δ 7.40 and 8.15 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (Benzothiazole) | 7.5 - 8.2 | Multiplet | 3H |
| Aromatic-H (Phenyl) | 7.3 - 7.8 | Multiplet | 5H |
| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |
Note: These are predicted values and may vary based on the solvent and specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In benzothiazole derivatives, the carbon atoms of the fused benzene ring and the thiazole (B1198619) ring resonate at distinct chemical shifts. The C=N carbon of the thiazole ring is typically observed in the downfield region, often above 150 ppm. For example, in a series of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives, the benzothiazole carbons were observed in the range of δ 100-160 ppm. rsc.org
For this compound, the carbon of the bromomethyl group (-CH₂Br) would appear in the aliphatic region of the spectrum. The carbons of the phenyl group would show signals in the aromatic region, typically between 125 and 140 ppm. The quaternary carbons, including those at the fusion of the rings and the one attached to the phenyl group, would also be identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C=N (Thiazole) | 160 - 170 |
| Aromatic-C (Benzothiazole & Phenyl) | 110 - 155 |
| -CH₂Br | 30 - 40 |
Note: These are predicted values and may vary based on the solvent and specific experimental conditions.
Other Relevant Heteronuclear NMR Techniques (e.g., ¹⁹F NMR for fluorinated analogues)
For derivatives of this compound that incorporate other NMR-active nuclei, such as fluorine-19, specialized NMR techniques are employed. ¹⁹F NMR is a powerful tool for the characterization of fluorinated organic molecules due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. rsc.orgrsc.org
In fluorinated analogues, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The chemical shifts and coupling constants (J-coupling) between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) are invaluable for structural elucidation. rsc.org For example, in a study of a ¹⁹F-labeled benzothiazole derivative, the trifluoromethyl group exhibited a distinct signal in the ¹⁹F NMR spectrum, which was crucial for its identification and characterization as a biosensor. researchgate.net The presence of a fluorine substituent on the phenyl ring of a this compound derivative would result in characteristic signals and coupling patterns in both the ¹H and ¹³C NMR spectra, further aiding in the complete structural assignment. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to the vibrations of specific bonds.
The benzothiazole core itself gives rise to several distinct peaks. The C=N stretching vibration of the thiazole ring typically appears in the region of 1640-1550 cm⁻¹. asianpubs.orgresearchgate.net Aromatic C=C stretching vibrations from both the benzo and phenyl rings are expected in the 1600-1450 cm⁻¹ range. asianpubs.org The C-H stretching vibrations of the aromatic rings are generally observed above 3000 cm⁻¹.
Key functional group absorptions for this compound would include:
C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 600-500 cm⁻¹.
C-S Stretch: This vibration, associated with the thiazole ring, is often found in the 750-600 cm⁻¹ range. tsijournals.com
In a study of 2-(4-methoxyphenyl)benzo[d]thiazole, C-H stretching vibrations were observed between 3066 and 3108 cm⁻¹, while C-N stretching was assigned in the 1382-1266 cm⁻¹ range. researchgate.net For derivatives with other functional groups, additional characteristic peaks would be present, aiding in their identification.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| C=N (Thiazole) | Stretch | 1640 - 1550 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-H (in-plane) | Bend | 1300 - 1000 |
| C-S (Thiazole) | Stretch | 750 - 600 |
| C-Br | Stretch | 600 - 500 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₄H₁₀BrNS), HRMS would confirm the elemental composition by providing a highly precise mass measurement that distinguishes it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides further structural information. In benzothiazole derivatives, a common fragmentation pathway involves the cleavage of the bond between the benzothiazole core and the substituent at the 2-position. tandfonline.comtandfonline.com For this compound, the molecular ion peak [M]⁺ would be expected, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Key fragmentation peaks might include:
[M-Br]⁺: Loss of the bromine radical.
[M-CH₂Br]⁺: Cleavage of the bromomethyl group, resulting in the 6-phenylbenzo[d]thiazole (B11890481) cation.
Fragments corresponding to the benzothiazole ring system.
Analysis of the fragmentation of various substituted benzothiazoles has shown that the stability of the aromatic ring system often leads to prominent peaks corresponding to the intact benzothiazole core or its substituted fragments. tandfonline.comtandfonline.com
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from electron impact. In the EIMS of a benzothiazole derivative, the initial event is the removal of an electron to form a molecular ion (M⁺•). The subsequent fragmentation of this ion provides a unique fingerprint of the molecule's structure.
For a compound like this compound, the fragmentation is expected to follow pathways characteristic of aromatic and heterocyclic systems containing a halogen. The molecular ion peak would be expected at a specific mass-to-charge ratio (m/z), and its isotopic pattern would be distinguished by the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
Key fragmentation pathways for benzothiazole derivatives often involve:
Alpha-cleavage: Cleavage of the bond adjacent to the heteroatom (sulfur or nitrogen) or the aromatic ring is a common process. youtube.com For this compound, the loss of the bromine radical (•Br) would be a primary fragmentation step, leading to a stable carbocation.
Loss of Small Molecules: The expulsion of stable neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂) from the heterocyclic ring is a characteristic fragmentation for many nitrogen-containing heterocycles.
Cleavage of Substituents: The bond between the benzothiazole core and the bromomethyl or phenyl groups can cleave. The loss of the entire bromomethyl group (•CH₂Br) or the phenyl group (•C₆H₅) can lead to significant fragment ions.
The mass spectrum of the parent benzothiazole molecule shows a prominent molecular ion peak at m/z 135, and its fragmentation includes the loss of HCN to yield an ion at m/z 108. nist.gov For substituted derivatives, the fragmentation is guided by the nature of the substituents. For instance, in the EIMS of 2-bromothiazole, the molecular ion is observed, and its fragmentation provides insight into the stability of the thiazole ring. nist.gov The fragmentation of 2,4,6-tribromophenol (B41969) also demonstrates the characteristic loss of bromine and other fragments. nist.gov
A hypothetical fragmentation pattern for this compound is detailed in the table below.
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 304/306 | [M]⁺• | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| 225 | [M - Br]⁺ | Loss of a bromine radical, a very common pathway for bromo-compounds. |
| 211 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical, resulting in the stable 6-phenylbenzo[d]thiazole cation. |
| 134 | [C₇H₄NS]⁺ | Cleavage leading to the benzothiazole core fragment. |
Characterization of Synthesized Compounds by MS
Mass spectrometry is an indispensable tool for confirming the successful synthesis of novel compounds. In the synthesis of benzothiazole derivatives, MS is routinely used to verify the molecular weight of the target products. nih.gov Typically conducted using soft ionization techniques like Electrospray Ionization (ESI) to prevent extensive fragmentation, the analysis confirms the presence of the desired molecular ion, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Several studies on the synthesis of benzothiazole derivatives report the use of mass spectrometry for characterization:
In the synthesis of novel pyrazolo[5,1-b]thiazole derivatives, mass spectrometry was used to confirm the molecular structure, with one compound showing the expected molecular ion peak at an m/z value of 402. nih.gov
The synthesis of N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide and its derivatives was confirmed by mass spectrometry, which helped to identify the products formed in the reaction. nih.gov
When synthesizing a series of thiazole and imidazolidine (B613845) derivatives, EIMS was employed to investigate the fragmentation patterns, which in turn helped to elucidate and confirm the structures of the synthesized compounds. researchgate.net For example, the mass spectrum of one derivative showed a molecular ion peak at m/z 341, corresponding to the molecular formula C₁₄H₁₂N₃ClOS. researchgate.net
In another study, the reaction product of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with 5-bromo-salicylaldehde and p-toluidine (B81030) was initially proposed to have a certain structure, but the mass spectrum was inconsistent with this proposal. This led to further investigation by X-ray crystallography, which revealed an unexpected isomeric product. nih.gov
The table below presents examples of synthesized benzothiazole derivatives and their characterization by mass spectrometry.
| Compound Name | Synthetic Route | Observed m/z (Ion) | Reference |
| N-(benzo[d]thiazol-2-yl)-3,4-dimethoxycinnamamide | Reaction of 3,4-dimethoxycinnamic acid with 2-aminobenzothiazole | Not explicitly stated, but structure confirmed | nih.gov |
| 3,6-dimethyl-7-(5-methyl-1,3,4-oxadiazol-2-yl)pyrazolo[5,1-b]thiazole-2-carbohydrazide | Reaction of diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate with hydrazine (B178648) hydrate | 268 ([M]⁺•, 41%) | nih.gov |
| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine | One-pot reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, 5-bromo-salicylaldehde, and p-toluidine | Inconsistent with initial proposed structure, leading to X-ray analysis | nih.gov |
| 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-5-(4-chlorobenzylidene)-imidazolidin-2-thione | Reaction with chloracetyl chloride and 4-chlorobenzaldehyde | 341 ([M]⁺•) | researchgate.net |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.
For complex heterocyclic systems like this compound, X-ray crystallography can confirm the connectivity of atoms and reveal subtle structural features such as the planarity of the ring systems and the conformation of substituents.
The benzothiazole ring system is generally planar or near-planar. researchgate.netnih.gov
The dihedral angle between the benzothiazole plane and the attached phenyl ring can vary significantly depending on the other substituents present in the molecule. nih.gov For instance, in some 2-(2'-aminophenyl)benzothiazole derivatives, this angle is small (4.1–5.4°), indicating a high degree of planarity, whereas in other derivatives, the angle can be as large as 20°. nih.gov
In the crystal structure of (2-methyl-4-phenyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone, the benzothiazole group is planar and is inclined to the mean plane of the adjacent pyrimidine (B1678525) ring by only 3.27°. researchgate.net
Intermolecular interactions, such as C–H⋯N hydrogen bonds and π-π stacking interactions, often play a significant role in the crystal packing of these molecules. researchgate.netacs.org
The table below summarizes crystallographic data for representative benzothiazole derivatives.
| Compound | Crystal System | Key Structural Features | Reference |
| (2-methyl-4-phenyl-4H-benzo nih.govresearchgate.netthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone | Not specified | Planar benzothiazolo group; molecules linked by C–H⋯N hydrogen bonds forming inversion dimers. | researchgate.net |
| N-(benzo[d]thiazol-2-yl)-3,4-dimethoxycinnamamide (Q7) | Triclinic | Structure confirmed by single crystal X-ray diffraction. | nih.gov |
| N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide (Q9) | Monoclinic | Structure confirmed by single crystal X-ray diffraction. | nih.gov |
| 2-(2′-Aminophenyl)benzothiazole | Not specified | Almost planar structure with an angle between the benzothiazole and phenyl ring of 4.1–5.4°. | nih.gov |
Computational and Theoretical Investigations of 2 Bromomethyl 6 Phenylbenzo D Thiazole
Derivation of Structure-Activity Relationships (SAR) from Theoretical Models
Detailed theoretical and computational studies specifically elucidating the Structure-Activity Relationships (SAR) for 2-(Bromomethyl)-6-phenylbenzo[d]thiazole are not extensively available in the public domain. While the broader class of benzothiazole (B30560) derivatives has been the subject of numerous computational investigations to understand their biological activities, specific SAR models derived from theoretical calculations for this particular compound are not well-documented in peer-reviewed literature. nih.govnih.govresearchgate.netchemicalbook.comnih.gov
However, general principles from computational studies on related benzothiazole structures can provide a foundational understanding of the key structural features that likely influence its activity. chemicalbook.comnih.gov Theoretical models for similar molecules often focus on how modifications to the benzothiazole core, and specifically substitutions at the 2 and 6-positions, impact their interaction with biological targets. chemicalbook.comnih.gov
For many biologically active benzothiazoles, computational analyses such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to build predictive models. These models typically correlate physicochemical properties and structural descriptors with biological endpoints.
Table 1: Key Molecular Descriptors Often Considered in Theoretical SAR Models of Benzothiazole Derivatives
| Descriptor Category | Specific Descriptors | Potential Influence on Activity |
| Electronic Properties | HOMO/LUMO energies, Dipole moment, Partial charges | Governs the ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes with a biological target. |
| Steric/Topological Properties | Molecular volume, Surface area, Shape indices | Determines the complementarity of the molecule to the binding site of a receptor or enzyme. |
| Lipophilic Properties | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions within a binding pocket. |
| Substituent Effects | Hammett constants, Field and resonance effects | Quantifies the electron-donating or withdrawing nature of substituents, which can modulate the reactivity and binding affinity of the core structure. |
In the context of this compound, a theoretical SAR model would likely focus on the following aspects:
The 2-(Bromomethyl) Group: The bromine atom introduces a potential leaving group, suggesting that the compound might act as an alkylating agent, forming a covalent bond with a biological target. Theoretical models could explore the lability of the C-Br bond and the electrophilicity of the methylene (B1212753) carbon. The size and electronegativity of the bromine atom would also be key descriptors in any QSAR model.
The Benzothiazole Core: The aromatic and heterocyclic nature of the benzothiazole scaffold itself provides a rigid framework and opportunities for π-π stacking interactions with aromatic amino acid residues in a protein target. researchgate.net
While specific research on this compound is sparse, the principles derived from computational studies on analogous compounds underscore the importance of the interplay between electronic, steric, and lipophilic properties in determining the biological activity of benzothiazole derivatives. Future theoretical investigations would be invaluable in precisely defining the SAR for this specific molecule and guiding the design of new analogs with potentially enhanced or more specific activities.
In Vitro Biological Activity Assessment of 2 Bromomethyl 6 Phenylbenzo D Thiazole and Analogues
In Vitro Anticancer and Antiproliferative Activity Studies
The anticancer potential of benzothiazole (B30560) derivatives has been a subject of extensive research. Studies have explored their ability to kill cancer cells and inhibit their proliferation across various human cancer cell lines.
Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., HepG-2, HT-29, MCF-7, HeLa)
Benzothiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Research into 2-substituted benzothiazoles showed they effectively inhibited the growth of breast cancer cells, including MCF-7 and MDA-MB-231 cell lines. nih.gov Further studies on thiazole (B1198619) derivatives have reported promising activity in at least three different tumor cell lines. nih.gov
Newly synthesized thiazole derivatives have shown antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com For instance, one derivative, compound 4c, exhibited a potent cytotoxic effect on MCF-7 cells with an IC₅₀ value of 2.57 ± 0.16 μM. mdpi.com Another study highlighted that certain thiazole-pyrrolotriazinone hybrids display significant cytotoxic effects against MCF-7, A549 (lung cancer), and HepG2 cell lines. researchgate.net The cytotoxicity of various compounds has also been confirmed in HeLa (cervical cancer) and HepG2 cells, with HepG2 cells appearing to be slightly more sensitive in some cases. nih.gov
Interactive Table: Cytotoxicity of Benzothiazole Analogues against Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity/IC₅₀ Value | Source(s) |
|---|---|---|---|
| 2-Substituted Benzothiazoles | MCF-7, MDA-MB-231 | Significant growth inhibition | nih.gov |
| Thiazole-Pyridine Hybrids (13c, 13d) | MDA-MB-231 | IC₅₀: 4.40 ± 2.87 µM, 4.69 ± 2.55 µM | researchgate.net |
| Thiazole Derivative (4c) | MCF-7 | IC₅₀: 2.57 ± 0.16 μM | mdpi.com |
| Thiazole Derivatives (General) | Various | Promising in at least 3 tumor cell lines | nih.gov |
| Various Reference Compounds | HepG2, HeLa | Demonstrated toxicity in 75% of compounds | nih.gov |
Investigation of Potential Cellular Mechanisms (e.g., mitochondrial depolarization, DNA fragmentation)
The mechanisms underlying the anticancer activity of benzothiazole analogues are multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can disrupt the mitochondrial membrane potential, a key event in the apoptotic pathway. nih.govnih.gov This disruption leads to an increase in reactive oxygen species, ultimately causing cell death. nih.gov
Furthermore, certain thiazole derivatives have been found to cause DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov For example, imidazo[2,1-b]thiazole (B1210989) derivatives 13c and 13d were shown to significantly increase DNA fragmentation in MDA-MB-231 cells. researchgate.net These compounds can also influence the cell cycle, inducing arrest and preventing cancer cells from proliferating. nih.govnih.govmdpi.com One study found that a potent thiazole derivative arrested the cell cycle of MCF-7 cancer cells in the pre-G1 phase. mdpi.com
In Vitro Antimicrobial Activity Investigations
The utility of 2-(Bromomethyl)-6-phenylbenzo[d]thiazole analogues extends to combating microbial infections, with studies demonstrating their effectiveness against a spectrum of bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)
Thiazole derivatives have shown considerable promise as antibacterial agents, particularly against resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Synthetic thiazole compounds have been confirmed to inhibit MRSA growth at concentrations as low as 1.3 μg/mL. plos.org Analogues based on 4,5,6,7-tetrahydrobenzo[d]thiazole have also demonstrated improved antibacterial activity against Gram-positive strains, including various S. aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/ml. brc.hu
While potent against Gram-positive bacteria, the efficacy against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa can be variable. Some 4,5,6,7-tetrahydrobenzo[d]thiazole inhibitors showed weaker activity against E. coli, which was attributed to poor penetration and active efflux from the bacterial cytoplasm. brc.hu However, other studies have documented the general antibacterial effects of different chemical agents against E. coli, P. aeruginosa, and S. aureus. jb-implants.nl
Interactive Table: In Vitro Antibacterial Activity of Benzothiazole Analogues
| Compound/Derivative Class | Bacterial Strain | Activity/MIC Value | Source(s) |
|---|---|---|---|
| Synthetic Thiazole Compounds | MRSA | MIC as low as 1.3 μg/mL | plos.org |
| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | S. aureus (MRSA, VISA), E. faecalis | MIC: 4 - 8 μg/ml | brc.hu |
| Thiazole Derivatives | S. aureus | Potent antimicrobial activity | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | E. coli | Weaker activity noted | brc.hu |
| Various Agents | E. coli, P. aeruginosa, S. aureus | General antibacterial effects observed | jb-implants.nl |
Antifungal Efficacy against Various Fungal Species (e.g., C. albicans, R. solani)
The antifungal properties of benzothiazole analogues have been evaluated against clinically relevant fungal pathogens. Candida albicans, a common cause of fungal infections, has been a primary target. Studies on novel 2,4-disubstituted-1,3-thiazoles have demonstrated their potential as anti-Candida agents. jums.ac.ir The susceptibility of C. albicans to various antifungal agents is a critical area of study, as resistance can develop, particularly to widely used drugs like fluconazole. nih.gov Arylsulfonamide derivatives have also shown fungistatic and fungicidal effects against Candida species. nih.gov
There is a lack of specific information in the provided search results regarding the antifungal efficacy of this compound or its direct analogues against the plant pathogen Rhizoctonia solani.
Interactive Table: In Vitro Antifungal Activity of Thiazole Analogues
| Compound/Derivative Class | Fungal Species | Activity | Source(s) |
|---|---|---|---|
| 2,4-Disubstituted-1,3-thiazoles | Candida ssp. | Potential as anti-Candida agents | jums.ac.ir |
| Arylsulfonamides | Candida albicans, C. glabrata | Fungistatic and fungicidal effects | nih.gov |
Enzyme Inhibitory Potential (In Vitro)
Benzothiazole analogues have been identified as potent inhibitors of several key enzymes, suggesting a broad range of therapeutic possibilities. A notable area of investigation is the inhibition of bacterial enzymes essential for survival. For example, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have been developed as powerful inhibitors of DNA gyrase and topoisomerase IV from both S. aureus and E. coli, with IC₅₀ values in the nanomolar range. brc.hu These enzymes are crucial for bacterial DNA replication, making them attractive targets for new antibacterial drugs. brc.hu
In another therapeutic area, a series of 2-substituted 6-fluorobenzo[d]thiazole (B53051) derivatives were synthesized and evaluated as cholinesterase inhibitors. nih.gov These compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov This highlights the versatility of the benzothiazole scaffold in targeting different classes of enzymes.
Urease Inhibition Assays
Urease enzymes, particularly from bacterial sources, are significant targets in medicinal chemistry due to their role in pathologies such as peptic ulcers and infectious diseases. nih.gov The inhibition of this enzyme is a key strategy for treatment. nih.gov Benzothiazole derivatives have been extensively studied for their anti-urease potential.
A novel series of benzothiazole derivatives were synthesized and showed excellent urease-inhibitory potential, with IC₅₀ values ranging from 16.16 ± 0.54 to 105.32 ± 2.10 µM, which is significantly more potent than the standard inhibitor acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 µM). nih.gov Similarly, a study on benzofuran-bearing thiazolidinone scaffolds, which share heterocyclic features, reported compounds with excellent urease inhibitory potential, with IC₅₀ values ranging from 1.2 ± 0.01 to 23.50 ± 0.70 µM, compared to the standard thiourea (B124793) (IC₅₀ = 21.40 ± 0.21 µM). nih.gov
Further research into triazinoindole-based benzimidazole/benzoxazole hybrids revealed potent urease inhibition, with IC₅₀ values from 0.20 ± 0.01 to 36.20 ± 0.70 μM. nih.gov Another study focusing on oxazole-based imidazopyridine scaffolds identified compounds with significant inhibitory profiles, with the most potent analogues showing IC₅₀ values of 5.68 ± 1.66 μM and 7.11 ± 1.24 μM, far exceeding the potency of the standard drug thiourea (IC₅₀ = 21.37 ± 1.76 μM). nih.gov The structure-activity relationship (SAR) studies in these series often indicate that substitutions capable of forming strong hydrogen bonds or those with strong electron-withdrawing properties enhance the inhibitory activity. nih.gov
Table 1: Urease Inhibition by Benzothiazole Analogues and Related Heterocycles
| Compound Series | Range of IC₅₀ Values (µM) | Standard Drug (IC₅₀ in µM) |
|---|---|---|
| Benzothiazole-oxadiazole derivatives nih.gov | 16.16 - 105.32 | Acetohydroxamic acid (320.70) |
| Benzofuran-thiazolidinone scaffolds nih.gov | 1.2 - 23.50 | Thiourea (21.40) |
| Triazinoindole-benzoxazole hybrids nih.gov | 0.20 - 36.20 | Thiourea (Not specified) |
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of Alzheimer's disease by enhancing cholinergic neurotransmission. mdpi.comnih.gov Benzothiazole derivatives have emerged as promising candidates in this area.
A study of thirteen benzothiazolone derivatives found that most compounds showed higher inhibitory activity against BChE than AChE. mdpi.comscilit.com The most potent BChE inhibitor, compound M13, had an IC₅₀ value of 1.21 μM, while another derivative, M2, showed a high selectivity index for BChE over AChE (28.99). mdpi.comscilit.com Similarly, a series of 2,5-disubstituted-benzoxazole derivatives exhibited a broad spectrum of inhibitory activity against both AChE and BChE, with one compound showing activity comparable to the reference drug galanthamine. nih.gov
Research on thiazole derivatives synthesized from 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide also identified potent AChE inhibitors. scilit.com Compound 4e from this series was the most potent, with an IC₅₀ of 25.5 ± 2.12 µg/mL, though the effective compounds on AChE showed weaker inhibition of BChE. scilit.com Furthermore, novel cholinesterase inhibitors based on a 2-substituted 6-fluorobenzo[d]thiazole structure were synthesized and evaluated, demonstrating the versatility of the benzothiazole scaffold in designing selective enzyme inhibitors. nih.gov
Table 2: Cholinesterase Inhibition by Benzothiazole and Thiazole Analogues
| Compound Series | Target Enzyme | Range of IC₅₀ Values | Key Findings |
|---|---|---|---|
| Benzothiazolone derivatives mdpi.comscilit.com | BChE | 1.21 - 1.38 µM (most potent) | Higher selectivity for BChE over AChE. |
| Benzothiazolone derivatives mdpi.comscilit.com | AChE | > 1.21 µM | Generally less potent against AChE. |
| Thiazole derivatives scilit.com | AChE | 25.5 - 68 µg/mL | Compound 4e was most potent. |
| Thiazole derivatives scilit.com | BChE | > 80 µg/mL | Weak inhibition of BChE. |
| Benzohydrazide derivatives mdpi.comresearchgate.net | AChE | 44 - 100 µM | Dual inhibition of both enzymes. |
Exploration of Other Enzyme Targets (e.g., 5-Lipoxygenase, DNA gyrase B)
5-Lipoxygenase (5-LOX) The 5-lipoxygenase enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes, making it a validated target for treating conditions like asthma, arthritis, and certain cancers. biorxiv.orgnih.gov While specific data for this compound is scarce, related heterocyclic structures have been investigated. A study on isoxazole (B147169) derivatives, another five-membered heterocycle, found excellent 5-LOX blocking effects, with the most potent compound (C3) exhibiting an IC₅₀ of 8.47 µM. biorxiv.org Another compound (C5) showed an IC₅₀ of 10.48 µM. biorxiv.org Research on polyphenolic antioxidants from green leafy vegetables also highlighted their anti-inflammatory potential through lipoxygenase inhibition, with inhibition rates ranging from 53.75% to 78.55%. cabidigitallibrary.org These studies underscore the potential of heterocyclic compounds to act as potent 5-LOX inhibitors. biorxiv.orgnih.gov
DNA Gyrase B Bacterial DNA gyrase and topoisomerase IV are validated targets for developing new antibacterial agents. acs.orgresearchgate.net The benzothiazole scaffold has been central to the design of potent inhibitors of the ATPase subunit, GyrB. acs.org A series of benzothiazole-based inhibitors showed potent enzymatic activity, with an ester derivative (compound 13) having an IC₅₀ of 48 nM against E. coli gyrase. acs.org Another study led to the discovery of a benzothiazole derivative (compound 27) that was an excellent inhibitor of gyrase from E. coli (IC₅₀ < 10 nM), A. baumannii (IC₅₀ = 15.6 nM), and P. aeruginosa (IC₅₀ < 10 nM). nih.gov The replacement of a 4,5,6,7-tetrahydrobenzo[d]thiazole core with a benzothiazole-2,6-diamine scaffold resulted in nanomolar inhibitors of E. coli DNA gyrase and improved inhibition of S. aureus DNA gyrase. acs.org
Table 3: Inhibition of 5-LOX and DNA Gyrase B by Analogous Compounds
| Compound Series | Target Enzyme | IC₅₀ Values |
|---|---|---|
| Isoxazole derivatives biorxiv.org | 5-Lipoxygenase | 8.47 µM - 103.59 µM |
| Benzothiazole-pyrrole derivatives acs.org | E. coli DNA Gyrase | 48 nM (for compound 13) |
| Benzothiazole-carboxylic acid derivatives nih.gov | A. baumannii DNA Gyrase | 15.6 nM (for compound 27) |
Antioxidant Activity Evaluation (In Vitro, e.g., DPPH assay)
Antioxidants are molecules that can neutralize harmful free radicals, and there is significant interest in identifying novel antioxidant agents from synthetic compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate this activity. nih.govnih.gov
Benzothiazole derivatives have demonstrated significant radical scavenging potential. In one study, a series of 2-aryl benzothiazole derivatives were synthesized and evaluated using the DPPH method, showing promising activity. A separate investigation of two benzothiazole-isothiourea derivatives found that one compound, in particular, exhibited high scavenging activity in the DPPH assay and was able to increase reduced glutathione (B108866) content in an ex vivo model. bohrium.com
The antioxidant potential is often linked to the substitution pattern on the benzothiazole ring system. nih.gov For instance, phenolic thiazoles, which combine the thiazole ring with hydroxyl groups, show remarkable antioxidant and antiradical activity, which can be attributed to the phenolic groups and/or a hydrazone moiety. nih.gov A study on N-methyl substituted thiazole-derived polyphenolic compounds also confirmed enhanced antioxidant activity, with some derivatives outperforming standard antioxidants like ascorbic acid and Trolox in DPPH and other assays. mdpi.com
Table 4: Antioxidant Activity of Thiazole and Benzothiazole Derivatives (DPPH Assay)
| Compound Series | Activity Measurement | Key Findings |
|---|---|---|
| 2-Aryl Benzothiazole derivatives | % Inhibition | Showed significant radical scavenging potential. |
| Benzothiazole-isothiourea derivatives bohrium.com | Scavenging Activity | Compound 1 showed the highest activity. |
| Phenolic Thiazole hydrazones nih.gov | Scavenging Effect | Presence of phenolic groups enhanced activity. |
| N-Methyl Thiazole polyphenols mdpi.com | Radical Scavenging | Compounds 7j and 7k showed significantly enhanced activity. |
Other Pharmacological Activities Explored in Analogous Thiazole and Benzothiazole Compounds (In Vitro)
Anti-inflammatory and Analgesic Potentials
The benzothiazole ring and its derivatives are known for their anti-inflammatory and analgesic activities. researchgate.netresearchgate.net Many studies have reported on benzothiazole derivatives possessing anti-inflammatory properties comparable to conventional drugs like diclofenac. nih.gov The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov
A series of thiazole/oxazole substituted benzothiazole derivatives were synthesized and tested for their anti-inflammatory, analgesic, and free radical scavenging actions. nih.gov One compound from this series was found to be more active than the reference drug in animal models, and its activity is likely linked to its in vitro free-radical scavenging ability. nih.gov The anti-inflammatory potential of such heterocyclic compounds is often associated with their ability to suppress -OH free radicals. researchgate.net While many evaluations are conducted in vivo, the underlying anti-inflammatory and analgesic potential often stems from molecular interactions and enzyme inhibition that can be characterized in vitro. nih.govresearchgate.net
Antiviral Activity (e.g., against H5N1, HIV)
The benzothiazole moiety is present in compounds that exhibit significant antiviral activity. nih.gov For example, Frentizole, a benzothiazolyl urea (B33335) derivative, is used as an immunosuppressive agent. nih.gov
Against H5N1: Research into new antiviral agents has led to the synthesis of benzothiazolyl-pyridine hybrids. In a study evaluating their activity against the H5N1 influenza virus, several compounds showed potent inhibition. nih.gov One derivative containing a 3-fluoromethyl group (compound 8h) exhibited 93% inhibition at a concentration of 0.5 μmol/μL, which was comparable to the standard drug ribavirin (B1680618) (100% inhibition at the same concentration). nih.gov Other analogues with fluoro and N,N-dimethyl groups also showed significant inhibition ranging from 67% to 88%. nih.gov
Against HIV: Numerous benzothiazole derivatives have been reported to possess potent in vitro anti-HIV activity, targeting key viral enzymes like reverse transcriptase, protease, and integrase. nih.gov A study focusing on integrase inhibitors identified a benzothiazolyl chromenone derivative (D719) that reduced p24 antigen production in HIV-1 infected T-cells with a half-maximal effective concentration (EC₅₀) of 4.33 µM. nih.gov Another series of hybrid benzothiazolyl-coumarins were evaluated, with a 6-chlorobenzothiazole derivative showing a promising anti-HIV effect with an EC₅₀ < 7 μg/ml. nih.gov These findings highlight the potential of the benzothiazole scaffold in developing novel antiviral therapeutics. nih.gov
Table 5: Antiviral Activity of Benzothiazole Analogues
| Compound Series | Virus | Activity Measurement | Key Findings |
|---|---|---|---|
| Benzothiazolyl-pyridine hybrids nih.gov | H5N1 Influenza | 93% inhibition at 0.5 μmol/μL | Compound 8h was the most potent. |
| Benzothiazolyl chromenone (D719) nih.gov | HIV-1 | EC₅₀ = 4.33 µM | Inhibits integrase nuclear translocation. |
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| Acetohydroxamic acid |
| Thiourea |
| Galanthamine |
| Ascorbic acid |
| Trolox |
| Ribavirin |
| Frentizole |
| Benzothiazole-oxadiazole derivatives |
| Benzofuran-thiazolidinone scaffolds |
| Triazinoindole-benzimidazole/benzoxazole hybrids |
| Oxazole-based imidazopyridine scaffolds |
| Benzothiazolone derivatives |
| 2,5-disubstituted-benzoxazole derivatives |
| 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide derivatives |
| 2-substituted 6-fluorobenzo[d]thiazole carbamates |
| Isoxazole derivatives |
| Benzothiazole-pyrrole derivatives |
| Benzothiazole-carboxylic acid derivatives |
| Benzothiazole-2,6-diamine scaffold |
| 2-Aryl Benzothiazole derivatives |
| Benzothiazole-isothiourea derivatives |
| Phenolic Thiazoles |
| N-Methyl substituted thiazole-derived polyphenols |
| Thiazole/oxazole substituted benzothiazole derivatives |
| Benzothiazolyl-pyridine hybrids |
| Benzothiazolyl chromenone derivative (D719) |
Anticonvulsant Properties
Extensive literature searches did not yield any specific studies on the in vitro anticonvulsant properties of the compound this compound. However, the broader class of benzothiazole derivatives has been a subject of significant interest in the search for novel anticonvulsant agents. Research in this area has led to the synthesis and evaluation of various analogues, providing insights into the structural requirements for anticonvulsant activity within this heterocyclic system.
While direct data for this compound is unavailable, studies on other substituted benzothiazoles demonstrate the potential of this scaffold. For instance, a series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov In these studies, compounds were screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for identifying potential anticonvulsants. nih.gov
Notably, two compounds from this series, designated as 5b and 5q, exhibited promising anticonvulsant activity in the MES test, with ED50 values of 15.4 and 18.6 mg/kg, respectively. nih.gov These values were found to be more potent than the standard drugs phenytoin (B1677684) and carbamazepine. nih.gov
Another study focused on 2-[(6-substituted benzo[d]thiazol-2-ylcarbamoyl)methyl]-1-(4-substituted phenyl)isothiourea derivatives. nih.gov The most active compounds in this series, 4b and 4q, were effective in both the MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity. nih.gov Furthermore, compounds 4b and 4w were found to increase GABA levels in different regions of the rat brain, suggesting a possible mechanism of action related to GABAergic neurotransmission. nih.gov
Additionally, research on 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives, which share a thiazole-related core, has also shown significant anticonvulsant potential. researchgate.netnih.gov For example, compound 3c, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole, was effective in the MES test with an ED50 of 49.1 mg/Kg. researchgate.netnih.gov Another compound, 5b (6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole), was active in both MES and scPTZ screens. researchgate.netnih.gov
While these findings highlight the potential of the benzothiazole and related thiazole scaffolds in developing new anticonvulsant drugs, it is crucial to reiterate that no specific anticonvulsant data for this compound was found in the reviewed literature. The activity of benzothiazole analogues is highly dependent on the nature and position of the substituents on the heterocyclic ring system. Therefore, the anticonvulsant properties of the specific subject compound remain to be experimentally determined.
Future Research Directions and Pharmaceutical Significance
Rational Design and Synthesis of Novel 2-(Bromomethyl)-6-phenylbenzo[d]thiazole Derivatives with Tuned Potency and Selectivity
The rational design of novel derivatives of this compound is a key avenue for enhancing its therapeutic potential. By systematically modifying its structure, researchers can fine-tune its potency and selectivity towards specific biological targets. The reactive nature of the bromomethyl group at the 2-position allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SARs). nih.gov For instance, replacement of the bromine with different nucleophiles can lead to the synthesis of esters, ethers, and amines, each with potentially distinct biological profiles.
Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, can be employed to efficiently generate libraries of these novel derivatives. wjpr.net These approaches often lead to higher yields, shorter reaction times, and more environmentally friendly processes compared to conventional methods. The synthesized compounds can then be subjected to rigorous purification and characterization using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm their structures. wjpr.net
A key objective in the design of these new derivatives is to achieve enhanced selectivity for cancer cells or specific enzymes, thereby minimizing off-target effects and improving the therapeutic index. For example, modifications can be guided by the goal of increasing the compound's affinity for a particular receptor tyrosine kinase or a specific signaling pathway implicated in disease progression. nih.gov
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A thorough understanding of the molecular and cellular mechanisms of action of this compound and its derivatives is crucial for their development as therapeutic agents. Future research will focus on elucidating the precise intracellular targets and signaling pathways that are modulated by these compounds. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be utilized to identify the direct binding partners of the parent compound and its analogs.
At the cellular level, studies will investigate the effects of these compounds on key cellular processes such as proliferation, apoptosis, autophagy, and cell cycle progression. nih.gov Flow cytometry and high-content imaging can provide valuable insights into how these molecules perturb normal and diseased cellular functions. For instance, determining whether a compound induces apoptosis through the intrinsic or extrinsic pathway, or if it arrests the cell cycle at a specific checkpoint, is vital for understanding its anticancer potential.
Furthermore, investigating the impact of these derivatives on specific signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer, will be a priority. nih.gov Western blotting and other immunoassays can be used to measure the phosphorylation status and expression levels of key proteins within these pathways upon treatment with the compounds. Understanding these intricate molecular interactions will not only clarify the mechanism of action but also help in identifying potential biomarkers for predicting treatment response.
Exploration of Novel Biological Targets and Therapeutic Applications
While the benzothiazole (B30560) core is well-known for its anticancer properties, future research should explore the potential of this compound and its derivatives against a broader range of diseases. nih.govwjpr.net The diverse biological activities reported for benzothiazoles, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects, suggest that this specific scaffold may also be effective in these therapeutic areas. nih.govwisdomlib.org
Screening libraries of novel derivatives against a panel of different biological targets, such as various enzymes, receptors, and ion channels, could uncover new therapeutic applications. mdpi.com For example, the anti-inflammatory potential could be investigated by assessing the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines such as TNF-α and IL-6. nih.govwisdomlib.org
The potential for these compounds to act as antiviral agents, for instance against HIV or other viruses, could be explored through dedicated screening programs. nih.govnih.gov Similarly, their neuroprotective effects could be evaluated in cellular models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. mdpi.com The discovery of novel biological targets will not only expand the therapeutic landscape for this class of compounds but also provide deeper insights into the underlying biology of various diseases.
Development of Structure-Based Drug Design Strategies Utilizing Computational Insights
Computational approaches are indispensable tools in modern drug discovery and can significantly accelerate the development of potent and selective inhibitors based on the this compound scaffold. Structure-based drug design (SBDD) methodologies can be employed when the three-dimensional structure of the biological target is known. nih.gov Molecular docking simulations can predict the binding mode and affinity of newly designed derivatives within the active site of a target protein, such as a kinase or an enzyme. nih.govnih.gov
These computational models can help in prioritizing which derivatives to synthesize and test, thereby saving time and resources. For instance, if the crystal structure of a target enzyme in complex with an inhibitor is available, this information can be used to design new analogs that form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, leading to improved potency. nih.gov
In the absence of a target's crystal structure, ligand-based drug design methods can be utilized. Quantitative structure-activity relationship (QSAR) studies can identify the key physicochemical properties that correlate with the biological activity of a series of compounds. researchgate.net These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogs. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction over time. nih.gov
Integration of Multi-Omics Data with Experimental and Computational Approaches for Comprehensive Understanding
A systems biology approach, integrating various "omics" data, will provide a holistic understanding of the biological effects of this compound and its derivatives. ubc.canih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound. nih.govnih.gov For example, transcriptomic analysis (e.g., RNA-Seq) can reveal which genes are up- or down-regulated upon treatment, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov Metabolomics can shed light on the metabolic pathways that are perturbed.
The integration of these large datasets requires sophisticated bioinformatics tools and statistical methods. nih.govresearchgate.net Network analysis can be used to identify key hubs and pathways that are significantly affected by the compound. nih.gov This multi-omics approach can help in identifying novel mechanisms of action, potential biomarkers for efficacy and toxicity, and new therapeutic targets. nih.gov
By combining multi-omics data with the results from experimental biology and computational modeling, a more complete and predictive model of the drug's action can be built. researchgate.net This integrated approach will be instrumental in advancing the preclinical and clinical development of promising this compound-based drug candidates, ultimately paving the way for new and more effective therapies. nih.gov
Interactive Data Table of Research Findings
| Research Area | Key Findings and Future Directions | Relevant Techniques |
| Rational Drug Design | Modifications at the 2-(bromomethyl) and 6-phenyl positions can tune potency and selectivity. nih.govmdpi.com | Microwave-assisted synthesis, NMR, Mass Spectrometry, X-ray crystallography wjpr.net |
| Mechanistic Studies | Elucidation of direct molecular targets and effects on cellular pathways like PI3K/Akt/mTOR is needed. nih.gov | Affinity chromatography, Proteomics, Flow cytometry, Western blotting nih.gov |
| Novel Applications | Exploration of anti-inflammatory, antiviral, and neuroprotective activities is warranted. nih.govmdpi.comwisdomlib.org | High-throughput screening, Enzyme inhibition assays, Cell-based disease models |
| Computational Design | Structure-based and ligand-based drug design can accelerate the discovery of potent derivatives. researchgate.netnih.gov | Molecular docking, QSAR, Molecular dynamics simulations researchgate.netnih.gov |
| Systems Biology | Integration of multi-omics data will provide a comprehensive understanding of biological effects. ubc.canih.gov | RNA-Seq, Proteomics, Metabolomics, Network analysis nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Bromomethyl)-6-phenylbenzo[d]thiazole, and what critical reaction conditions ensure high yield and purity?
- Methodology :
- Step 1 : Start with 6-phenylbenzo[d]thiazole derivatives. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform under controlled temperatures (0–25°C) to avoid over-bromination .
- Step 2 : Introduce the bromomethyl group via nucleophilic substitution. For example, react 6-phenylbenzo[d]thiazole with bromomethylating agents (e.g., bromomethyl ethers) in the presence of Lewis acids like AlCl₃ .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
- Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (bromination) | Prevents side reactions |
| Solvent | Acetic acid/CHCl₃ | Stabilizes intermediates |
| Catalyst | AlCl₃ (0.1–0.3 eq.) | Enhances regioselectivity |
| Reaction Time | 12–24 hours | Ensures completion |
- References :
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR :
- Bromomethyl group : δ 4.2–4.5 ppm (¹H, singlet for CH₂Br) and δ 30–35 ppm (¹³C) .
- Phenyl ring : Aromatic protons at δ 7.2–7.8 ppm (¹H) and carbons at δ 120–140 ppm (¹³C) .
- IR : Stretching vibrations for C-Br (550–600 cm⁻¹), C=N (1590–1610 cm⁻¹), and aromatic C-H (3030–3100 cm⁻¹) .
- UV-Vis : Absorbance at 270–290 nm (π→π* transitions in the benzothiazole core) .
- Data Table :
| Technique | Key Peaks/Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 4.3 ppm (s, 2H) | CH₂Br group |
| ¹³C NMR | δ 32.5 ppm | CH₂Br carbon |
| IR | 580 cm⁻¹ | C-Br stretch |
Q. What biological activities are reported for brominated benzothiazoles, and how do structural modifications influence their activity?
- Reported Activities :
- Anticancer : Inhibits SKRB-3 breast cancer cells (IC₅₀: 8–12 μM) via tubulin polymerization disruption .
- Antimicrobial : Active against Staphylococcus aureus (MIC: 16 μg/mL) by targeting membrane integrity .
- Structure-Activity Relationship (SAR) :
- Bromomethyl group : Enhances electrophilicity, enabling covalent binding to thiol groups in enzymes .
- Phenyl substituent : Increases lipophilicity, improving cell membrane penetration .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during bromination of 6-phenylbenzo[d]thiazole precursors?
- Methodology :
- Directing Groups : Use electron-donating groups (e.g., -OCH₃) at the 4-position to direct bromination to the 2-position .
- Catalytic Control : Employ Pd(0) catalysts to achieve selective C-H activation at the desired position .
- Temperature Modulation : Lower temperatures (0–5°C) favor monobromination over di-substitution .
- References :
Q. How can computational methods predict the reactivity and binding interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization on the bromomethyl group suggests nucleophilic attack susceptibility .
- Molecular Docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina. Key interactions include halogen bonding (Br···O=C) and π-π stacking (phenyl ring) .
Q. How can contradictions in reported biological activities of brominated benzothiazoles be resolved experimentally?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to reduce variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
- Structural Confirmation : Re-synthesize compounds and verify purity (>95% via HPLC) to rule out impurities as confounding factors .
- References :
Q. What is the role of the bromomethyl group in further functionalization of this compound?
- Methodology :
- Nucleophilic Substitution : React with amines (e.g., piperazine) to form thiazole-amine conjugates for drug discovery .
- Cross-Coupling : Use Suzuki-Miyaura reactions with arylboronic acids to replace Br with aryl groups under Pd catalysis .
- Photochemical Activation : UV irradiation generates radicals for C-C bond formation in organic electronics applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
